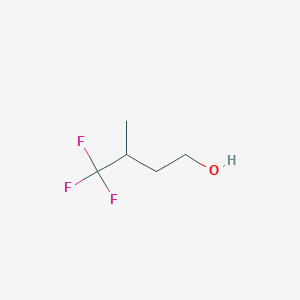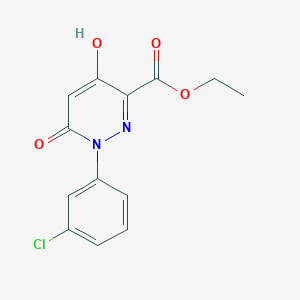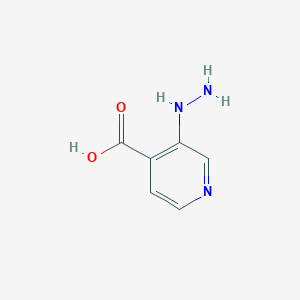
Nonacosan-14-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonacosan-14-ol is a long-chain secondary alcohol with the molecular formula C29H60OThis compound is typically found in the epicuticular waxes of plants, where it plays a role in reducing water loss and providing protection against environmental stressors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonacosan-14-ol can be synthesized through various methods, including the reduction of nonacosan-14-one using reducing agents such as lithium aluminum hydride. Another method involves the hydroboration-oxidation of nonacosene .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plant waxes. The extraction process includes solvent extraction followed by purification using techniques like column chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form nonacosan-14-one.
Reduction: The compound can be reduced back to nonacosane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Acyl chlorides, acid anhydrides.
Major Products Formed:
Oxidation: Nonacosan-14-one.
Reduction: Nonacosane.
Substitution: Esters of this compound.
Wissenschaftliche Forschungsanwendungen
Nonacosan-14-ol has several applications in scientific research:
Wirkmechanismus
Nonacosan-14-ol exerts its effects primarily through its physical properties. In plants, it forms part of the epicuticular wax layer, which acts as a barrier to water loss and protects against environmental stressors. The compound’s long hydrophobic chain helps to create a water-repellent surface . The molecular targets and pathways involved in its action are primarily related to its role in the structural integrity of plant cuticles .
Vergleich Mit ähnlichen Verbindungen
Nonacosan-10-ol: Another long-chain secondary alcohol found in plant waxes.
Hentriacontan-14-ol: A similar compound with a longer carbon chain.
Uniqueness: Nonacosan-14-ol is unique due to its specific position of the hydroxyl group on the 14th carbon, which influences its physical and chemical properties. This positional specificity affects its role in forming epicuticular wax structures and its interactions with other molecules .
Eigenschaften
IUPAC Name |
nonacosan-14-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-29(30)27-25-23-21-19-17-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNELXCBXEUEQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541316 |
Source


|
| Record name | Nonacosan-14-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34394-12-2 |
Source


|
| Record name | Nonacosan-14-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Iodo-n-[(e)-phenylmethylidene]aniline](/img/structure/B3051454.png)

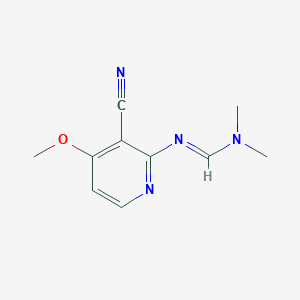


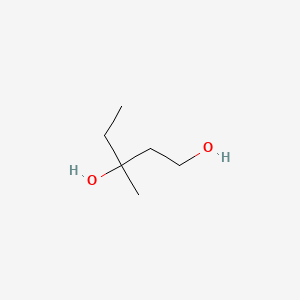
![4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3051464.png)
